2,3,5,6-tetramethylpiperazine
Description
2,3,5,6-Tetramethylpiperazine (CAS RN: 6135-46-2) is a piperazine derivative with the molecular formula C₈H₁₈N₂ and an average molecular mass of 142.246 g/mol . It features a six-membered piperazine ring with four methyl groups symmetrically substituted at positions 2, 3, 5, and 5. This substitution pattern confers unique steric and electronic properties, making it a versatile scaffold in pharmaceutical and materials chemistry. Key identifiers include:
- ChemSpider ID: 21428661
Its stability and structural rigidity make it a candidate for drug development and coordination chemistry.
Properties
CAS No. |
6135-46-2 |
|---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetramethylpiperazine typically involves the reaction of piperazine with methylating agents. One common method is the methylation of piperazine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, this compound can be produced through a continuous flow process. This involves the reaction of piperazine with methyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is conducted at elevated temperatures and pressures to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetramethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with fewer methyl groups.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
2,3,5,6-Tetramethylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetramethylpiperazine involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2,3,5,6-Tetramethylpyrazine (TMP)
- Structure : A pyrazine ring with four methyl groups (C₈H₁₂N₂).
- Key Differences :
- Ring Type : Pyrazine (aromatic N-heterocycle) vs. Piperazine (saturated N-heterocycle).
- Bioactivity : TMP exhibits significant neuroprotective effects, reducing cerebral infarction volume by 56% in stroke models . In contrast, 2,3,5,6-tetramethylpiperazine lacks documented pharmacological activity in the provided evidence.
- Applications : TMP is used in traditional Chinese medicine (e.g., Ligusticum wallichii) and synthetic stroke therapies .
2,3,5,6-Tetra-2-pyridinylpyrazine (tppz)
- Structure : Pyrazine ring substituted with four pyridinyl groups.
- Key Differences :
- Applications : Used in luminescent sensors for detecting ethers (e.g., Et₂O) .
Piperazine Derivatives with Varied Substituents
1,4-Diformyl-2,3,5,6-Tetranitratopiperazine
Benzylpiperazine Analogues
- Examples :
- Key Differences: Substituents: Aromatic or electron-withdrawing groups (e.g., NO₂, CF₃) alter pharmacokinetics and receptor binding. Bioactivity: Psychoactive effects (e.g., MT-45) vs. inert behavior of tetramethylpiperazine .
Comparison Table
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